alisol A 24-acetate
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Overview
Description
Alisol A 24-acetate is a triterpenoid compound isolated from the rhizomes of Alisma orientale, a well-known medicinal plant used in Traditional Chinese Medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, hypolipidemic, and neuroprotective effects .
Mechanism of Action
Target of Action
Alisol A 24-acetate (AA-24-a) is a triterpene isolated from the medicinal plant Alisma orientale . The primary targets of AA-24-a are the adipocytes, specifically the 3T3-L1 cells . It interacts with these cells to stimulate lipolysis .
Mode of Action
AA-24-a stimulates neutral lipolysis in fully differentiated adipocytes . It achieves this by activating protein kinase A (PKA)-mediated phosphorylation of hormone-sensitive lipase and extracellular signal-regulated kinase (ERK)-mediated downregulation of perilipin A expression .
Biochemical Pathways
The compound affects the lipolysis regulation pathway in adipocytes . It upregulates the phosphorylation of hormone-sensitive lipase via the PKA pathway and downregulates the expression of perilipin A via the ERK pathway . These changes lead to the stimulation of neutral lipolysis .
Pharmacokinetics
It’s known that the compound is unstable in solvents . It inter-transforms with alisol A 23-acetate in solvents, and the transformation rate is more rapid in protic solvents than in aprotic solvents .
Result of Action
The action of AA-24-a leads to significant stimulation of neutral lipolysis in adipocytes . This results in the release of glycerol into the culture medium of 3T3-L1 cells . The compound also inhibits the proliferation of microglia and astrocytes, downregulates the expression of inflammatory cytokines, and reduces neuronal apoptosis .
Action Environment
The action of AA-24-a is influenced by the environment. For instance, the compound’s stability varies in different solvents . It’s also worth noting that the compound’s effects can be inhibited by specific inhibitors of PKA and ERK, key enzymes in relevant signaling pathways .
Preparation Methods
Alisol A 24-acetate is typically isolated from the dried rhizomes of Alisma orientale. The preparation involves extraction with methanol, followed by purification using chromatographic techniques . The compound is known to be unstable in solvents, and its stability varies depending on the solvent used. For instance, it interconverts with alisol A 23-acetate in protic solvents more rapidly than in aprotic solvents .
Chemical Reactions Analysis
Alisol A 24-acetate undergoes various chemical reactions, including:
Deacetylation: In methanol, this compound can be deacetylated to yield alisol A.
Interconversion: It interconverts with alisol A 23-acetate in solvents.
Lipolysis Stimulation: In adipocytes, this compound stimulates lipolysis by activating protein kinase A-mediated phosphorylation of hormone-sensitive lipase and extracellular signal-regulated kinase-mediated downregulation of perilipin A.
Scientific Research Applications
Alisol A 24-acetate has been extensively studied for its potential therapeutic applications:
Neuroprotection: It has shown neuroprotective effects in models of cerebral ischemia-reperfusion injury by regulating the PI3K/AKT pathway.
Hypolipidemic Activity: It stimulates lipolysis in adipocytes, making it a potential candidate for treating obesity and related metabolic disorders.
Anti-inflammatory and Antioxidant: It exhibits anti-inflammatory and antioxidant properties, which could be beneficial in treating various inflammatory diseases.
Comparison with Similar Compounds
Alisol A 24-acetate is part of a group of protostane-type triterpenes isolated from Alisma orientale. Similar compounds include:
- Alisol B 23-acetate
- Alisol C 23-acetate
- Alisol B These compounds share similar biological activities but differ in their specific molecular targets and pathways .
This compound stands out due to its broad range of biological activities and its potential therapeutic applications in neuroprotection, metabolic disorders, and inflammation.
Properties
IUPAC Name |
[(3R,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHUQVMHWUQNTG-JSWHPQHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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